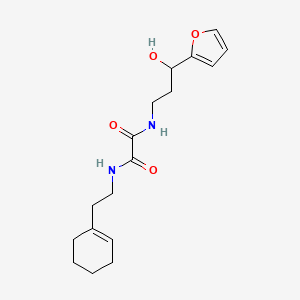

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

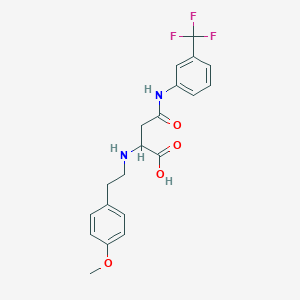

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide, also known as CHEF, is a chemical compound that has gained attention in scientific research due to its potential in various applications. CHEF is a derivative of oxalamide and has a unique structure that makes it a promising candidate for a range of studies.

Applications De Recherche Scientifique

Photoinduced Oxidative Annulation

A study demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of highly functionalized polyheterocyclic compounds. This process did not require transition metals or oxidants, highlighting a novel pathway for synthesizing complex heterocycles (Zhang et al., 2017).

Stereoselective Synthesis of Amino Acids

Research on the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan provided a versatile template for the stereocontrolled synthesis of cyclohexane β-amino acids derivatives. This work is pivotal for developing polyhydroxylated amino acids, offering a fundamental approach for synthesizing biologically relevant molecules (Masesane & Steel, 2003).

Multicomponent Bicyclization Reaction

Another significant application is found in the efficient synthesis of furo[2,3-b]pyrrole derivatives through a DIPEA-catalyzed multicomponent bicyclization reaction. This methodology allows the formation of complex molecules with potential pharmacological activities by efficiently building multiple chemical bonds and stereocenters in a single operation (Man et al., 2017).

Catalytic Reduction of Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds to valuable chemicals using heterogeneous catalysts is another area of interest. This research explores the transformation of furfural and 5-hydroxymethylfurfural into a variety of products, demonstrating the potential of furanic compounds in sustainable chemistry and biofuel production (Nakagawa et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

Finally, the enzymatic polymerization of biobased furan polyesters represents an innovative approach to producing sustainable materials. Using 2,5-bis(hydroxymethyl)furan as a rigid diol, this study showcases the potential of renewable resources in creating environmentally friendly polymers with diverse applications (Jiang et al., 2014).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h4-5,7,12,14,20H,1-3,6,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJSTFYMJOARJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)

![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)